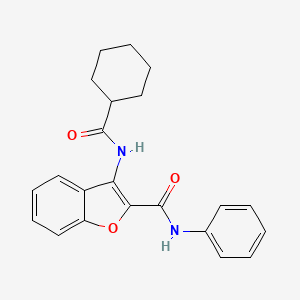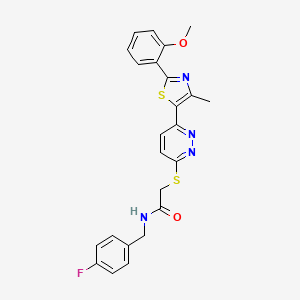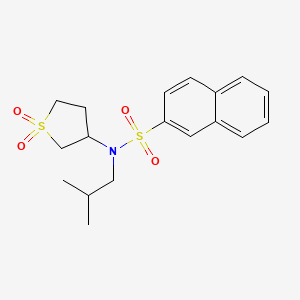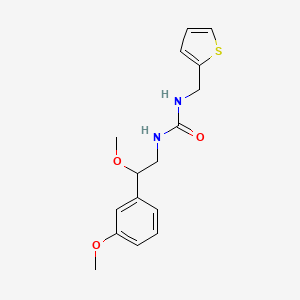
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, also known as FPOP, is a chemical compound that has been used in scientific research for its ability to modify proteins. This compound is a photoactivatable crosslinker, which means it can be activated by light to form covalent bonds between proteins or between proteins and other molecules. FPOP has been used in a variety of scientific applications, including protein-protein interactions, protein folding, and protein-ligand binding studies.
Aplicaciones Científicas De Investigación
Role in Orexin Receptor Mechanisms
The compound plays a significant role in orexin receptor mechanisms, particularly related to compulsive food consumption and binge eating behaviors. In a study focused on the effects of orexin receptor antagonists, compounds similar to N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide demonstrated selective reduction in binge eating for highly palatable food without affecting standard food intake, suggesting a potential pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Inhibition Efficiencies in Corrosion of Iron
Another significant application of related piperidine derivatives is in the field of materials science, specifically in the corrosion inhibition of iron. A study investigating the adsorption and corrosion inhibition properties of three piperidine derivatives found that these compounds, through quantum chemical calculations and molecular dynamics simulations, demonstrated significant inhibition efficiencies, suggesting potential applications in protecting iron and steel materials from corrosion (Kaya et al., 2016).
Potential Anti-Alzheimer's Agents
Research into N-benzylated derivatives of pyrrolidin-2-one / imidazolidin-2-one, which are structurally related to N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, has shown promising results in the field of neuropharmacology, particularly as potential anti-Alzheimer's agents. These compounds, inspired by the lead compound donepezil, demonstrated significant anti-Alzheimer's activity in both in-vivo and in-vitro evaluations, highlighting the potential of such derivatives in the management of Alzheimer's disease (Gupta et al., 2020).
Antihypertensive and Antiplatelet Aggregation Activity
A study on 1-aminoalkyl-pyrrolo[2,3-c]azepin-8-one derivatives, which share structural similarities with N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide, revealed their potential as antihypertensive agents with antiplatelet aggregation activity. One of the compounds in this series demonstrated potent alpha 1-adrenergic antagonistic activity and 5-HT2 antagonistic activity, suggesting its utility as a novel antihypertensive agent with additional benefits in antiplatelet aggregation (Mizuno et al., 1999).
Propiedades
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O3/c21-17-6-2-1-5-16(17)20(28)25-10-7-14(8-11-25)12-23-18(26)19(27)24-15-4-3-9-22-13-15/h1-6,9,13-14H,7-8,10-12H2,(H,23,26)(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQXNFQGWFKOLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)


![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)
![2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2364777.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2364780.png)
![3-(4-Fluorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364782.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2364787.png)

